molecular formula C25H27N3O B11543231 N'-[(1E,2Z)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(1E,2Z)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11543231
M. Wt: 385.5 g/mol
InChI Key: LCAKOVVNSAYRII-MLVFRXJUSA-N
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Description

N’-[(1E,2Z)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex compound with an intriguing structure. Let’s break it down:

    Core Structure: The compound contains an imidazole ring, which is a five-membered heterocyclic moiety composed of three carbon atoms, two nitrogen atoms, and two double bonds.

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:

    Oxidation: Oxidative transformations may occur, leading to the formation of new functional groups.

    Reduction: Reduction reactions could modify the compound’s properties.

    Substitution: Substituents on the phenyl ring may be replaced by other groups.

Common reagents and conditions used in these reactions would depend on the specific reaction type. Major products formed from these reactions would vary accordingly.

Scientific Research Applications

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets or pathways. Unfortunately, detailed information about these interactions is not readily accessible.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further research could highlight its uniqueness and potential advantages over related molecules.

Properties

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(E)-[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C25H27N3O/c1-18(2)21-13-11-20(12-14-21)15-19(3)16-27-28-25(29)17-26-24-10-6-8-22-7-4-5-9-23(22)24/h4-16,18,26H,17H2,1-3H3,(H,28,29)/b19-15-,27-16+

InChI Key

LCAKOVVNSAYRII-MLVFRXJUSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C)\C=N\NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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